An In-depth Technical Guide to 2-Methoxyhexane (CAS No. 25246-71-3)
An In-depth Technical Guide to 2-Methoxyhexane (CAS No. 25246-71-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxyhexane, a dialkyl ether. The document consolidates available data on its chemical and physical properties, outlines a probable synthesis methodology, and discusses its spectroscopic profile and safety considerations. The information is structured to serve as a foundational resource for professionals in research and development.
Compound Identification and Properties
2-Methoxyhexane is identified by the Chemical Abstracts Service (CAS) number 25246-71-3.[1][2] It is also known by other names such as Hexyl-(2)-methyl-aether and 2-hexyl methyl ether.[1][3]
Chemical Identifiers
The following table summarizes the key chemical identifiers for 2-Methoxyhexane.
| Identifier | Value | Source |
| CAS Number | 25246-71-3 | [1][2][3] |
| IUPAC Name | 2-methoxyhexane | [3] |
| Molecular Formula | C₇H₁₆O | [1][2][3] |
| SMILES | CCCCC(C)OC | [3] |
| InChI | InChI=1S/C7H16O/c1-4-5-6-7(2)8-3/h7H,4-6H2,1-3H3 | [3] |
| InChIKey | OVLZCXHCJCDIJB-UHFFFAOYSA-N | [3] |
Physical and Chemical Properties
| Property | Value (Computed) | Source |
| Molecular Weight | 116.20 g/mol | [3][4] |
| XLogP3-AA (Lipophilicity) | 2.3 | [3][4] |
| Topological Polar Surface Area | 9.2 Ų | [3][4] |
| Hydrogen Bond Donor Count | 0 | [3][4] |
| Hydrogen Bond Acceptor Count | 1 | [3][4] |
| Rotatable Bond Count | 4 | [3][4] |
| Exact Mass | 116.120115130 Da | [3][4] |
| Complexity | 43.7 | [3][4] |
Synthesis of 2-Methoxyhexane
A common and effective method for the synthesis of ethers from alkenes is the alkoxymercuration-demercuration reaction. This method follows Markovnikov's rule, where the alkoxy group adds to the more substituted carbon of the double bond, and notably, avoids carbocation rearrangements that can occur in acid-catalyzed hydration.[5] For 2-Methoxyhexane, the logical precursors are 1-hexene (B165129) and methanol (B129727).[1]
Reaction Pathway
The synthesis proceeds in two steps:
-
Alkoxymercuration: 1-Hexene reacts with mercuric acetate (B1210297) in methanol. The methanol acts as a nucleophile, attacking the intermediate mercurinium ion to form a stable organomercury ether intermediate.
-
Demercuration: The organomercury intermediate is then reduced with sodium borohydride (B1222165) (NaBH₄), which replaces the mercury-containing group with a hydrogen atom to yield the final product, 2-Methoxyhexane.
Caption: Synthesis of 2-Methoxyhexane via Alkoxymercuration-Demercuration.
Representative Experimental Protocol
The following is a representative experimental protocol based on the general principles of alkoxymercuration-demercuration.
Materials:
-
1-Hexene
-
Methanol (anhydrous)
-
Mercuric acetate [Hg(OAc)₂]
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dichloromethane (for extraction)
Procedure:
-
Alkoxymercuration: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve mercuric acetate in 50 mL of anhydrous methanol. To this stirring solution, add 1-hexene dropwise over 15 minutes at room temperature. Continue stirring the reaction mixture for an additional 60-90 minutes until the reaction is complete (monitored by TLC).
-
Workup 1: Cool the flask in an ice bath. Add 50 mL of 3 M NaOH solution, followed by the slow, portion-wise addition of a solution of sodium borohydride in 50 mL of 3 M NaOH. A black precipitate of elemental mercury will form.
-
Demercuration: Allow the mixture to stir for another 60-90 minutes at room temperature to ensure complete reduction.
-
Extraction: Decant the supernatant liquid from the mercury precipitate. Transfer the liquid to a separatory funnel and extract three times with dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under atmospheric pressure to yield pure 2-Methoxyhexane.
Spectroscopic and Analytical Data
The definitive identification of 2-Methoxyhexane relies on a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of ethers typically involves cleavage of the C-O bond and the C-C bond alpha to the oxygen. For 2-Methoxyhexane, the most stable and abundant fragment (base peak) is expected from the alpha-cleavage, resulting in the [CH₃-O=CH-CH₃]⁺ ion.
| m/z (Mass/Charge Ratio) | Relative Intensity | Probable Fragment |
| 116 | Low | [C₇H₁₆O]⁺ (Molecular Ion, M⁺) |
| 59 | High (Base Peak) | [C₃H₇O]⁺ |
| 43 | Moderate | [C₃H₇]⁺ |
| 41 | Moderate | [C₃H₅]⁺ |
| Data derived from NIST GC-MS data available on PubChem.[3] |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. For 2-Methoxyhexane, the key absorption will be the C-O-C stretch characteristic of ethers.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2850–2960 | C-H (sp³) Stretch | Strong |
| 1450–1470 | C-H Bend (Methylene/Methyl) | Medium |
| 1370–1385 | C-H Bend (Methyl) | Medium |
| 1080–1150 | C-O-C Stretch (Ether) | Strong |
| Expected values based on characteristic IR absorptions for aliphatic ethers.[6][7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
¹H NMR (Proton NMR): The spectrum will show distinct signals for the methoxy (B1213986) protons and the various protons along the hexyl chain.
| Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.3 | Singlet | 3H | -O-CH ₃ |
| ~3.2-3.4 | Multiplet | 1H | CH -OCH₃ |
| ~1.1 | Doublet | 3H | CH ₃-CH |
| ~1.2-1.5 | Multiplet | 6H | -(CH ₂)₃- |
| ~0.9 | Triplet | 3H | -CH ₃ (terminal) |
¹³C NMR (Carbon-13 NMR): The spectrum will show seven distinct signals corresponding to each unique carbon atom.
| Expected Chemical Shift (δ, ppm) | Assignment |
| ~75-80 | C H-OCH₃ |
| ~56-58 | -O-C H₃ |
| ~38-40 | C H₂ (adjacent to CH) |
| ~31-33 | C H₂ (terminal chain) |
| ~25-27 | C H₂ (central chain) |
| ~22-24 | C H₃-CH |
| ~14 | -C H₃ (terminal) |
| Expected chemical shifts are estimates based on analogous structures and general NMR principles.[8][9][10] |
Applications and Uses
The documented use for 2-Methoxyhexane is broadly stated as "For industry use only".[1] Specific applications in scientific research or as a component in commercial products are not widely reported in available literature. Its properties as a non-polar aprotic solvent suggest potential utility in organic synthesis or as a specialty solvent.
Safety and Handling
Disclaimer: This information is for the isomer 1-methoxyhexane (B1208298) and should be used for precautionary guidance only. Users must conduct their own risk assessment.
| Hazard Class | GHS Classification | Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour. |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
Recommended Precautionary Statements (based on isomer):
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[11]
-
P233: Keep container tightly closed.[11]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Logical Workflow for Identification
The following diagram illustrates a logical workflow for the identification and confirmation of a sample suspected to be 2-Methoxyhexane.
Caption: Logical workflow for the spectroscopic identification of 2-Methoxyhexane.
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Methoxyhexane | C7H16O | CID 12346042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2R)-2-methoxyhexane | C7H16O | CID 54465997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. infrared spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. C7H16 2-methylhexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-methylhexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. C7H16 C-13 nmr spectrum of 2-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. docbrown.info [docbrown.info]
- 11. finefrag.com [finefrag.com]
